![molecular formula C10H11N3OS2 B5586837 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5586837.png)
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide
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Overview
Description
The compound of interest is part of the thieno[2,3-d]pyrimidine family, known for its diverse pharmacological activities. This particular compound, featuring a dimethylthieno[2,3-d]pyrimidin-4-yl moiety linked via a thioacetamide group, has been synthesized and investigated for various biological activities and chemical properties.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives, including compounds similar to our target molecule, typically involves condensation reactions and can be achieved through innovative routes, providing a variety of substituted derivatives for further exploration of their biological activities (Alagarsamy et al., 2007).
Molecular Structure Analysis
X-ray crystallography studies have elucidated the molecular structures of related thioacetamide derivatives, revealing a folded conformation around the methylene carbon atom of the thioacetamide bridge. This folded conformation is stabilized by intramolecular hydrogen bonding, demonstrating the compound's potential for specific interactions in biological systems (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving thieno[2,3-d]pyrimidine derivatives under microwave irradiation have been explored, highlighting the reactivity of these compounds towards the formation of variously substituted pyrimidines, which are of significant interest due to their biological activities (Davoodnia et al., 2009).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidine derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in drug formulation and synthesis. These properties are typically characterized using techniques such as X-ray crystallography and NMR spectroscopy, providing insights into the compound's suitability for further development (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, of thieno[2,3-d]pyrimidine derivatives, are essential for understanding their pharmacological potential and for designing derivatives with enhanced activity or reduced toxicity. Studies have shown that these compounds can undergo various chemical reactions, offering a platform for the development of new therapeutic agents (Davoodnia et al., 2009).
properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-5-6(2)16-10-8(5)9(12-4-13-10)15-3-7(11)14/h4H,3H2,1-2H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVCTWHVKVPHOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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